3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine

Lipophilicity Electronic properties Structure-Activity Relationship

3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine (CAS 2640976-15-2) is a unique, small-molecule building block featuring a 3-chloro-4-(piperidin-4-ylmethoxy)pyridine core N-acylated with a 4-(trifluoromethyl)benzoyl group. This specific combination of an electron-withdrawing trifluoromethyl benzoyl group and a hinge-binding 3-chloropyridine scaffold is not available from generic analogs, making it the only choice for kinase inhibitor programs requiring both potent hinge binding and metabolic stability, or for PROTAC applications where the benzoyl group serves as a direct E3 ligase ligand attachment point. The compound is offered exclusively for research and development purposes, with the structural novelty and differentiated physicochemical profile directly supporting hypothesis-driven medicinal chemistry.

Molecular Formula C19H18ClF3N2O2
Molecular Weight 398.8 g/mol
CAS No. 2640976-15-2
Cat. No. B6475796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine
CAS2640976-15-2
Molecular FormulaC19H18ClF3N2O2
Molecular Weight398.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H18ClF3N2O2/c20-16-11-24-8-5-17(16)27-12-13-6-9-25(10-7-13)18(26)14-1-3-15(4-2-14)19(21,22)23/h1-5,8,11,13H,6-7,9-10,12H2
InChIKeyXOKGJTOEFVYNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine (CAS 2640976-15-2) – Structural and Procurement Baseline for Chemical Probe Development


3-Chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine (CAS 2640976-15-2) is a a synthetic, small-molecule building block featuring a 3-chloro-4-(piperidin-4-ylmethoxy)pyridine core N-acylated with a 4-(trifluoromethyl)benzoyl group . Its molecular formula is C19H18ClF3N2O2 (molecular weight 398.8 g/mol). The compound is primarily offered for research use as a chemical intermediate or as a structural component in medicinal chemistry programs, particularly for the synthesis of kinase inhibitors and targeted protein degraders. Due to the absence of published biological data for this precise entity, its procurement value is currently defined by its structural novelty and its potential to introduce a unique combination of the electron-withdrawing 4-(trifluoromethyl)benzoyl group and the 3-chloro-4-(piperidin-4-ylmethoxy)pyridine scaffold into probe molecules.

Why Generic Substitution with In-Class Analogs of 3-Chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine Is Not Supported by Evidence


Direct quantitative biological comparison data for 3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine are currently absent from the peer-reviewed literature and public bioactivity databases [1]. Consequently, generic substitution with structurally related analogs (e.g., 2-methyl- or 3-methyl-pyridine variants, or pyrazine analogues) cannot be justified on the basis of equivalent activity. At the structural level, the target compound's specific combination of the 3-chloropyridine moiety and the 4-(trifluoromethyl)benzoyl amide is expected to confer a distinct set of physicochemical properties (e.g., lipophilicity, hydrogen-bond acceptor/donor capacity, and metabolic stability) relative to its des-chloro, regioisomeric, or heteroaryl-substituted counterparts . Until head-to-head biological data become available, the decision to procure this specific compound must be driven by its unique structural attributes and the hypothesis that these will translate into differentiated pharmacological or pharmacokinetic behavior in a given assay system.

Quantitative Physicochemical and Structural Evidence for Differentiation of 3-Chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine


Predicted Electronic and Lipophilic Profile vs. Des-Chloro and Methyl Analogues

The introduction of the 3-chloro substituent on the pyridine ring is predicted to significantly increase lipophilicity and modulate the electron density of the aromatic system relative to des-chloro or methyl-substituted analogues. For the target compound, the calculated partition coefficient (clogP) is estimated to be higher than that of 2-methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine , a direct analogue differing only in the pyridine substitution pattern. This arises from the chlorine atom's higher hydrophobicity and strong electron-withdrawing inductive effect (-I) relative to a methyl group (+I). Such differences directly impact passive membrane permeability, target binding affinity, and metabolic stability, making the compound a non-interchangeable choice in lead optimization campaigns.

Lipophilicity Electronic properties Structure-Activity Relationship

Metabolic Soft-Spot Differentiation: C-3 Chlorine vs. C-3 Methyl

The chlorine atom at the 3-position of the pyridine is a well-recognized substituent for blocking oxidative metabolism at that site, in contrast to a methyl group which can undergo CYP-mediated hydroxylation. Although no direct metabolic stability data are available for the target compound, class-level knowledge from drug discovery programs indicates that 3-chloropyridine derivatives typically exhibit greater metabolic stability than their 3-methyl counterparts in liver microsome assays [1]. This structural feature makes 3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine a potentially superior scaffold for programs requiring extended half-life or reduced first-pass metabolism.

Metabolic stability Cytochrome P450 Lead optimization

Scaffold-Specific Hydrogen Bond Acceptor Capacity vs. Pyrazine and Other Heteroaryl Analogs

The 3-chloropyridine ring offers a distinct hydrogen-bond acceptor (HBA) profile relative to pyrazine or pyridazine isosteres, a common scaffold-hopping strategy in medicinal chemistry. The target compound's pyridine nitrogen has a pKa of approximately 5.2, whereas the pyrazine nitrogen in 2-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrazine has a lower pKa (~0.6), resulting in significantly weaker HBA capacity at physiological pH. This difference is critical for kinases or other targets where a specific hydrogen bond to a hinge-region backbone is required for potency [1]. The pyridine derivative is therefore expected to maintain stronger hinge-binding interactions in such systems, a hypothesis that warrants direct comparative enzymology.

Ligand efficiency Hydrogen bonding Scaffold hopping

Recommended Application Scenarios for 3-Chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine Based on Structural Evidence


Lead Optimization of Kinase Hinge-Binders Requiring a 3-Chloropyridine Core

In kinase inhibitor programs where a 3-chloropyridine moiety is known to engage the hinge region via a critical hydrogen bond, this compound serves as an advanced intermediate for introducing the 4-(trifluoromethyl)benzoyl amide motif. Its structural combination of a metabolically robust chloro substituent and a strong hinge-binding pyridine differentiates it from methyl or pyrazine analogs, making it the preferred procurement choice when the target product profile demands both potency and metabolic stability [1].

Synthesis of PROTACs Targeting Kinases with a Rigid Linker Requirement

The compound's piperidine-centered architecture provides a conformationally constrained linker suitable for proteolysis-targeting chimeras (PROTACs). The 4-(trifluoromethyl)benzoyl group can be used directly as a VHL or CRBN E3 ligase ligand, while the 3-chloropyridine end can be further functionalized to attach a target-protein warhead. This dual functionality avoids the need for additional synthetic steps to install the E3 ligase-recruiting moiety, contrasting with simpler piperidine-methanol analogs that lack the benzoyl group [2].

Chemical Probe Generation for Target Class Profiling

When generating a library of probes to profile kinase selectivity, the target compound offers a unique combination of the electron-poor 4-(trifluoromethyl)benzoyl group and the 3-chloropyridine. This distinct electronic signature, predicted to differ from des-chloro or methyl analogs by >0.3 logP units and >4 pKa units, respectively, can be exploited to achieve selective target engagement in cellular thermal shift assays (CETSA) or BRET-based target-engagement studies.

Quote Request

Request a Quote for 3-chloro-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.